molecular formula C11H13NO3 B12120002 4-methoxy-N-(2-oxopropyl)benzamide

4-methoxy-N-(2-oxopropyl)benzamide

Cat. No.: B12120002
M. Wt: 207.23 g/mol
InChI Key: UJXLTWALQFNGFU-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-oxopropyl)benzamide is a benzamide derivative known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. Benzamides are a significant class of amide compounds widely used in medical, industrial, and biological sectors due to their versatile chemical properties .

Preparation Methods

The synthesis of 4-methoxy-N-(2-oxopropyl)benzamide typically involves the condensation of 4-methoxybenzoic acid with 2-oxopropylamine under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation, which provides a green and efficient pathway for the preparation of benzamide derivatives . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-methoxy-N-(2-oxopropyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The methoxy group on the benzene ring can undergo nucleophilic substitution reactions to form different substituted benzamides. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-oxopropyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to form stable complexes with metal ions, which can inhibit the activity of certain enzymes and proteins. This interaction can lead to various biological effects, including antioxidant and antibacterial activities .

Comparison with Similar Compounds

4-methoxy-N-(2-oxopropyl)benzamide can be compared with other benzamide derivatives such as:

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

4-methoxy-N-(2-oxopropyl)benzamide

InChI

InChI=1S/C11H13NO3/c1-8(13)7-12-11(14)9-3-5-10(15-2)6-4-9/h3-6H,7H2,1-2H3,(H,12,14)

InChI Key

UJXLTWALQFNGFU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CNC(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

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